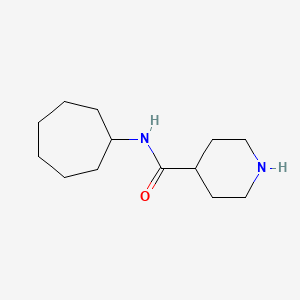

N-cycloheptylpiperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cycloheptylpiperidine-4-carboxamide is a compound that is structurally related to various synthesized derivatives and analogs with potential biological activities. While the specific compound N-cycloheptylpiperidine-4-carboxamide is not directly mentioned in the provided abstracts, the related structures and synthesis methods can offer insights into its characteristics and potential applications.

Synthesis Analysis

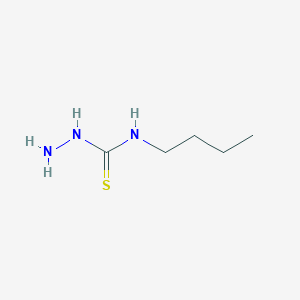

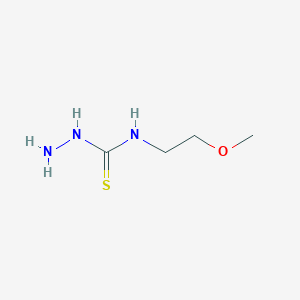

The synthesis of related compounds involves multiple steps, starting from basic cyclic and aromatic structures. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the use of aryl substituents and is characterized by techniques such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, the synthesis of a paramagnetic monomer starting from tetramethylpiperidine and its subsequent oxidation and reaction with phosgene demonstrates the complexity and versatility of reactions involving piperidine derivatives . These methods could potentially be adapted for the synthesis of N-cycloheptylpiperidine-4-carboxamide.

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . This information can be useful in predicting the molecular conformation and stability of N-cycloheptylpiperidine-4-carboxamide.

Chemical Reactions Analysis

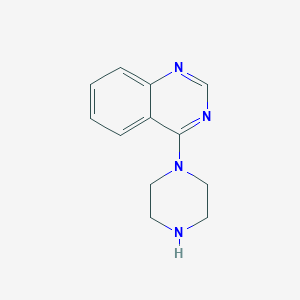

The chemical reactions involving piperidine derivatives can be complex. The synthesis of the paramagnetic monomer involved the reaction of derived amino acids with phosgene, which is a key step in obtaining the N-carboxyanhydride . The intercalation of drug molecules between DNA strands as seen in the study of the topoisomerase II poison also indicates the potential for piperidine derivatives to participate in significant biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from their molecular structures and synthesis processes. For example, the intramolecular hydrogen bond in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide contributes to its stability, which could be a feature in N-cycloheptylpiperidine-4-carboxamide as well . The paramagnetic properties of the synthesized monomer also highlight the potential for piperidine derivatives to have unique physical properties .

科学的研究の応用

Antitumor Activity

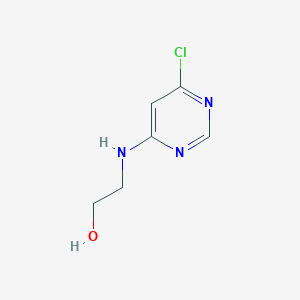

N-cycloheptylpiperidine-4-carboxamide derivatives have been explored for their potential as antitumor agents. For instance, a series of N-[2-(dialkylamino)alkyl]-acridine-4-carboxamides, which include structures related to N-cycloheptylpiperidine-4-carboxamide, have been synthesized and studied for their antitumor activity. These compounds are known to intercalate with DNA and have shown remarkable activity against solid tumors, including the ability to cure advanced disease in certain cases, suggesting a new class of antitumor agent (Atwell, Rewcastle, Baguley, & Denny, 1987).

DNA Binding and Cytotoxicity

The binding properties and biological activity of 9-anilinoacridine-4-carboxamides, which are structurally related to N-cycloheptylpiperidine-4-carboxamide, have been studied, highlighting the effects of sidechain bulk on DNA binding and cytotoxicity. These compounds are potential threading intercalators and show cytotoxicity to human colon carcinoma cells (Searcey, Martin, Howarth, Madden, & Wakelin, 1996).

DNA-Intercalating Drug Properties

N-cycloheptylpiperidine-4-carboxamide derivatives have been evaluated for their role as DNA-intercalating drugs. For example, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a related compound, has been identified as a novel DNA-intercalating drug with a dual mode of cytotoxic action involving topoisomerases I and II, indicating potential applications in cancer therapy (McCrystal, Evans, Harvey, Thompson, Porter, & Baguley, 1999).

Synthesis and Antiviral Activity

Research into the synthesis and antiviral activity of certain thiazole C-nucleosides, including modifications like thiazole-4-carboxamide, has shown potential antiviral activities against viruses such as herpes virus and parainfluenza virus. These studies contribute to the broader understanding of the applications of carboxamide derivatives in antiviral strategies (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).

Insect Repellent Properties

Studies on the interactions of DEET and novel repellents with mosquito odorant receptors have identified carboxamide derivatives, including acylpiperidines and carboxamides, as effective insect repellents. These compounds, structurally related to N-cycloheptylpiperidine-4-carboxamide, have shown the ability to inhibit insect odorant receptors, suggesting their potential as more effective alternatives to current repellents like DEET (Grant, Estrera, Pathak, Hall, Tsikolia, Linthicum, Bernier, & Hall, 2020).

DNA Duplex Cross-Linking

X-ray crystallographic studies have been conducted on acridine-4-carboxamides, closely related to N-cycloheptylpiperidine-4-carboxamide, to understand their ability to cross-link DNA duplexes. This research provides insights into the non-covalent cross-linking mechanisms of DNA by small molecule ligands and has implications for their use in cancer therapy and molecular biology (Hopcroft, Brogden, Searcey, & Cardin, 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-cycloheptylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c16-13(11-7-9-14-10-8-11)15-12-5-3-1-2-4-6-12/h11-12,14H,1-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUDHOSLXFVHIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366438 |

Source

|

| Record name | N-cycloheptylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptylpiperidine-4-carboxamide | |

CAS RN |

429632-06-4 |

Source

|

| Record name | N-cycloheptylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)